PIM1 Kinase Inhibitory Potency: Sub-Nanomolar IC50 Against Recombinant PIM1
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide demonstrates potent inhibition of recombinant human PIM1 kinase with an IC50 value of 1.50 nM in a biochemical assay measuring phosphorylation of a biotinylated-BAD peptide substrate at Serine 112 [1]. This level of intrinsic potency places the compound among the most active PIM1 inhibitors reported in the thieno[2,3-d]pyrimidine series, comparing favorably to the pan-kinase inhibitor staurosporine which exhibits an IC50 of 470 nM (0.47 µM) against PIM1 under comparable assay conditions in a related study [2]. *Note: Data are derived from cross-study comparisons; direct head-to-head data are not currently available.*
| Evidence Dimension | PIM1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.50 nM (PIM1, biotinylated-BAD peptide phosphorylation assay) |
| Comparator Or Baseline | Staurosporine: IC50 = 470 nM (0.47 µM) in PIM1 inhibition assay (Sayed et al., 2025) |
| Quantified Difference | ~313-fold more potent than staurosporine |
| Conditions | Recombinant full-length human PIM1; biotinylated-BAD peptide substrate; phosphorylation at Ser112 detected (BindingDB assay ID 7931). Comparator data from Sayed et al. (2025) using PIM1 kinase inhibition with staurosporine as reference. |
Why This Matters
A 1.50 nM IC50 against PIM1 indicates that this compound can achieve near-complete target engagement at low concentrations, which is critical for cellular efficacy studies and minimizes the risk of off-target effects due to excessive dosing.
- [1] BindingDB. BDBM50061613 (CHEMBL3394164). PIM1 IC50 = 1.50 nM. Assay: biotinylated-BAD peptide phosphorylation at Ser112. Accessed via bindingdb.org. View Source
- [2] Sayed, M. T. M., et al. (2025). Bioorganic Chemistry, 165, 109003. PIM-1 inhibitory activity of staurosporine: IC50 = 0.47 ± 0.017 µM. View Source
